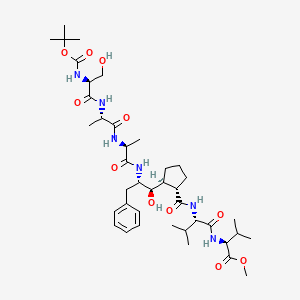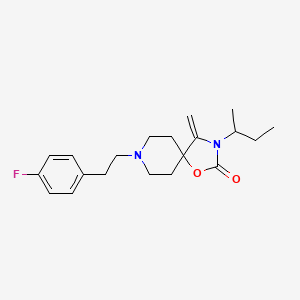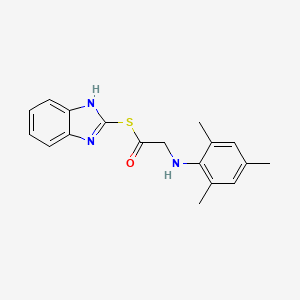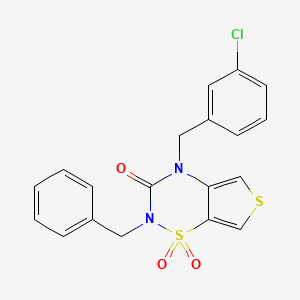
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno-thiadiazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno-thiadiazine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the 3-chlorophenyl and phenylmethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts in various chemical reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes, useful in studying enzyme mechanisms.
Biological Probes: Used as probes to study biological processes.
Medicine
Drug Development: Potential candidates for the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of thieno-thiadiazine derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific structure and substituents of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidines: Known for their anticancer properties.
Thiadiazoles: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Benzothiadiazines: Used in the development of diuretic drugs.
Uniqueness
The unique combination of the thieno-thiadiazine ring system with the 3-chlorophenyl and phenylmethyl substituents may confer specific biological activities and properties that distinguish it from other similar compounds.
Conclusion
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
214916-27-5 |
|---|---|
Molekularformel |
C19H15ClN2O3S2 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
2-benzyl-4-[(3-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-16-8-4-7-15(9-16)10-21-17-12-26-13-18(17)27(24,25)22(19(21)23)11-14-5-2-1-3-6-14/h1-9,12-13H,10-11H2 |
InChI-Schlüssel |
UTUNXHDUZCLGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
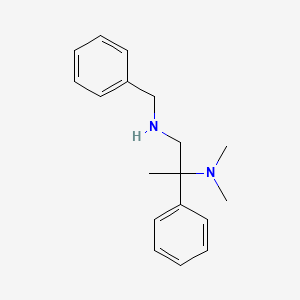


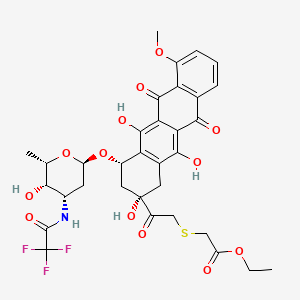

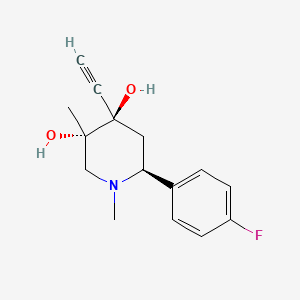

![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
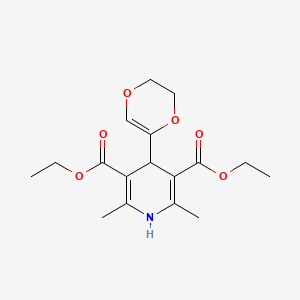
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
